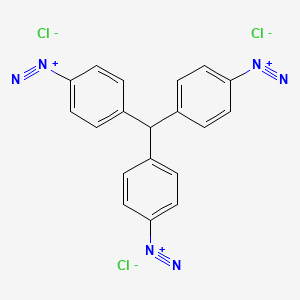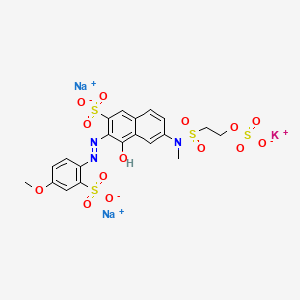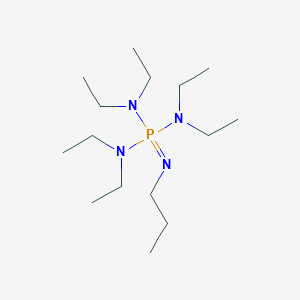
4,4',4''-Methanetriyltri(benzene-1-diazonium) trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride is a complex organic compound characterized by the presence of three diazonium groups attached to a central methanetriyl core. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride typically involves the diazotization of corresponding aromatic amines. The process generally includes the following steps:
Formation of Aromatic Amines: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to form aniline.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Tri-substitution: The diazonium salt is then reacted with formaldehyde to introduce the methanetriyl group, resulting in the formation of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient diazotization and tri-substitution.
化学反応の分析
Types of Reactions
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Reducing agents such as sodium sulfite and stannous chloride are employed.
Major Products
Substitution: Halobenzenes, phenols, and aromatic amines.
Coupling: Azo dyes with various chromophoric properties.
Reduction: Tri-substituted aromatic amines.
科学的研究の応用
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of azo dyes and pigments for textiles and plastics.
作用機序
The compound exerts its effects primarily through the reactivity of its diazonium groups. These groups can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets include aromatic rings and nucleophilic sites in biomolecules. The pathways involved often include the formation of azo bonds and subsequent stabilization through resonance.
類似化合物との比較
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium compound with a single diazonium group.
4,4’-Methylenebis(benzene-1-diazonium) dichloride: Contains two diazonium groups linked by a methylene bridge.
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride: Unique due to the presence of three diazonium groups and a central methanetriyl core.
Uniqueness
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride stands out due to its tri-substituted structure, which imparts distinct reactivity and versatility in forming complex molecules. Its ability to participate in multiple substitution and coupling reactions makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
81533-28-0 |
|---|---|
分子式 |
C19H13Cl3N6 |
分子量 |
431.7 g/mol |
IUPAC名 |
4-[bis(4-diazoniophenyl)methyl]benzenediazonium;trichloride |
InChI |
InChI=1S/C19H13N6.3ClH/c20-23-16-7-1-13(2-8-16)19(14-3-9-17(24-21)10-4-14)15-5-11-18(25-22)12-6-15;;;/h1-12,19H;3*1H/q+3;;;/p-3 |
InChIキー |
DYHDDOODYYTDHI-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+]#N)C3=CC=C(C=C3)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)


![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)




